molecular formula C14H17NO2 B2821354 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile CAS No. 1393330-44-3

4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile

Cat. No.: B2821354
CAS No.: 1393330-44-3
M. Wt: 231.295
InChI Key: FQNGLIFTCYATOZ-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-methoxyphenylmethyl group and a nitrile functionality at the 4-position.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-4-2-3-12(9-13)10-14(11-15)5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGLIFTCYATOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile typically involves the reaction of 3-methoxybenzyl chloride with oxane-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of oxane-4-methylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, bases (e.g., NaOH, K2CO3)

Major Products Formed

    Oxidation: Oxane-4-carboxylic acid derivatives

    Reduction: Oxane-4-methylamine derivatives

    Substitution: Various substituted oxane derivatives depending on the nucleophile used

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Scaffold

2.1.1. 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile
  • Molecular Formula: C₁₄H₁₄F₃NO
  • Molecular Weight : 269.26 g/mol
  • Key Differences : Replaces the 3-methoxyphenyl group with a 4-trifluoromethylphenyl substituent.
  • This modification could influence receptor binding in CNS-targeted therapies .
2.1.2. 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile
  • Molecular Formula: C₁₂H₁₁Cl₂NO
  • Molecular Weight : 256.13 g/mol
  • Key Differences : Substitutes the 3-methoxyphenyl group with a 2,4-dichlorophenyl moiety.
  • Such derivatives may find use in agrochemicals or antimicrobial agents due to halogenated aromatic systems .

Heterocyclic Analogs with Additional Functional Groups

2.2.1. 4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile
  • Molecular Formula : C₂₄H₂₂N₄O₄
  • Molecular Weight : 430.46 g/mol
  • Key Differences: Features a pyran ring (unsaturated oxane) with nitro and methylamino groups.
  • Implications: The nitro group introduces redox activity, while the methylamino group enables hydrogen bonding. Such compounds are explored as kinase inhibitors or antiproliferative agents, as seen in crystallographic studies .
2.2.2. 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
  • Molecular Formula : C₂₁H₁₅FN₂O₂
  • Molecular Weight : 346.36 g/mol
  • Key Differences : Incorporates a fused chromene system (benzene + pyran) with a fluorine atom.
  • Implications : The extended conjugation and fluorine substitution may enhance fluorescence properties or DNA intercalation, relevant in imaging or anticancer research .

Pyrimidine and Pyridazine Derivatives

2.3.1. 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • Molecular Formula : C₁₈H₁₂ClFN₄O₂
  • Molecular Weight : 382.77 g/mol
  • Key Differences : Pyrimidine core with chloro, fluoro, and methoxy substituents.
  • Implications : The pyrimidine scaffold is common in antiviral and antimetabolite drugs. Chlorine and fluorine enhance metabolic stability, while the nitrile group may act as a Michael acceptor .

Structural and Functional Analysis

Electronic and Steric Effects

  • Methoxy Group : Electron-donating, enhances resonance stabilization. May improve solubility via hydrogen bonding but reduce metabolic stability compared to halogens .
  • Trifluoromethyl Group : Electron-withdrawing, increases lipophilicity and resistance to oxidative metabolism. Common in CNS drugs .
  • Chloro/Fluoro Groups : Electron-withdrawing, improve binding to hydrophobic pockets in enzymes. Fluorine’s small size minimizes steric hindrance .

Biological Activity

4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

The compound's structure is characterized by the presence of a methoxyphenyl group and a carbonitrile functional group, which may contribute to its biological properties. The molecular formula is C15H17NC_{15}H_{17}N with a molecular weight of approximately 229.31 g/mol.

Antimicrobial Properties

Research indicates that 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In cell line studies, it has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in human breast cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of oxane compounds, including 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile. The results indicated that this compound had one of the highest activity levels against multidrug-resistant strains, highlighting its potential for further development as a therapeutic agent .

Study 2: Anticancer Mechanisms

In another investigation published in a peer-reviewed journal, the effects of 4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile on human cancer cell lines were analyzed. The compound was shown to inhibit cell proliferation significantly and induce cell cycle arrest at the G2/M phase. This study provided insights into its mechanism of action and suggested pathways for further research into its use in cancer therapy .

Research Findings

Property Observation
MIC against S. aureus 32 µg/mL
MIC against E. coli 32 µg/mL
Apoptosis Induction Upregulation of pro-apoptotic proteins
Cell Cycle Arrest G2/M phase arrest in cancer cell lines

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